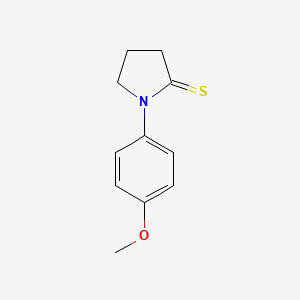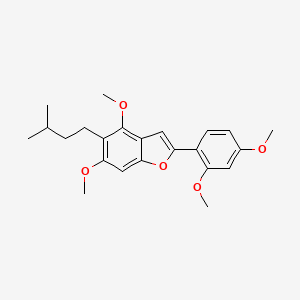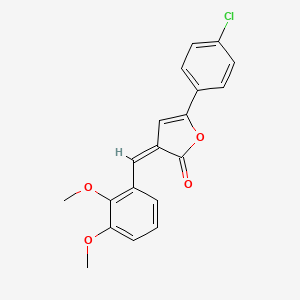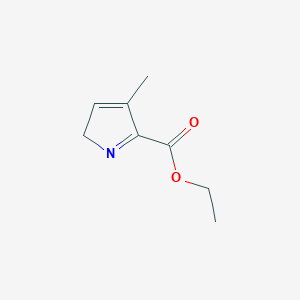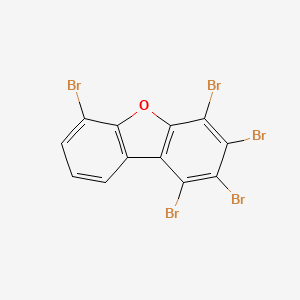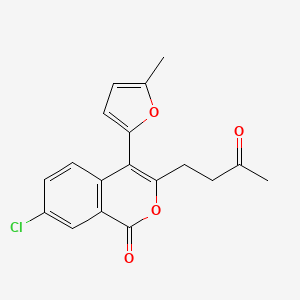
7-Chloro-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)-1H-2-benzopyran-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)-1H-isochromen-1-one is a synthetic organic compound that belongs to the class of isochromen-1-ones This compound is characterized by the presence of a chloro group, a furan ring, and an oxobutyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)-1H-isochromen-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isochromen-1-one Core: The isochromen-1-one core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted benzaldehyde and an appropriate acid catalyst.
Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Furan Ring: The furan ring can be attached through a Friedel-Crafts acylation reaction using a furan derivative and a Lewis acid catalyst.
Addition of the Oxobutyl Side Chain: The oxobutyl side chain can be introduced through a nucleophilic substitution reaction using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
化学反応の分析
Types of Reactions
7-Chloro-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)-1H-isochromen-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of methoxy or cyano derivatives.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 7-Chloro-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)-1H-isochromen-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors involved in key biological processes.
Pathways: Modulating signaling pathways that regulate cell growth, apoptosis, or immune responses.
類似化合物との比較
Similar Compounds
7-Chloro-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)-1H-isochromen-1-one: Unique due to its specific substitution pattern and functional groups.
Other Isochromen-1-ones: Compounds with different substituents on the isochromen-1-one core.
Furan Derivatives: Compounds with furan rings and various functional groups.
Uniqueness
7-Chloro-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)-1H-isochromen-1-one stands out due to its combination of a chloro group, furan ring, and oxobutyl side chain, which imparts unique chemical and biological properties.
特性
CAS番号 |
917571-23-4 |
|---|---|
分子式 |
C18H15ClO4 |
分子量 |
330.8 g/mol |
IUPAC名 |
7-chloro-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)isochromen-1-one |
InChI |
InChI=1S/C18H15ClO4/c1-10(20)3-7-16-17(15-8-4-11(2)22-15)13-6-5-12(19)9-14(13)18(21)23-16/h4-6,8-9H,3,7H2,1-2H3 |
InChIキー |
IIVGSKVGPCLUIA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(O1)C2=C(OC(=O)C3=C2C=CC(=C3)Cl)CCC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



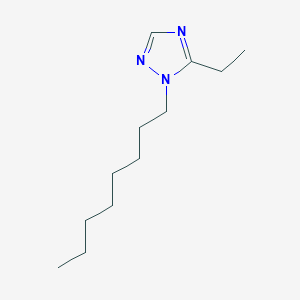
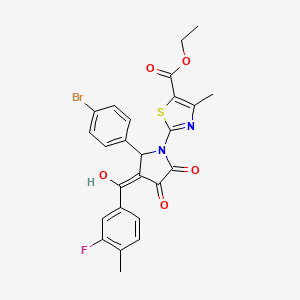
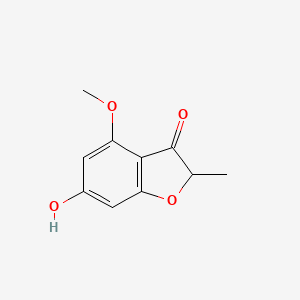
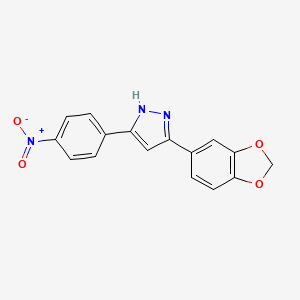
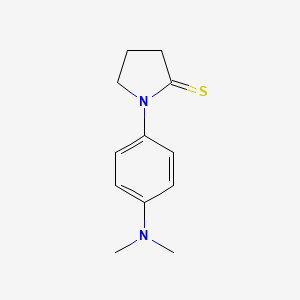
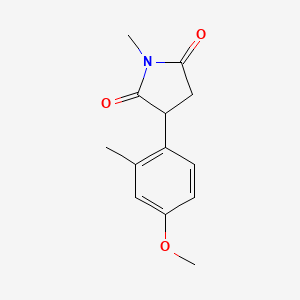
![3,5-Dimethyl-N-[(2H-pyrrol-2-ylidene)methyl]aniline](/img/structure/B12880959.png)
